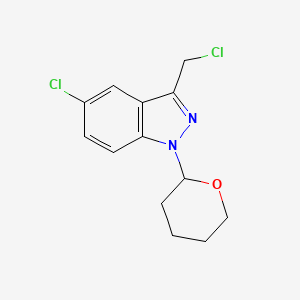
5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C13H14Cl2N2O and its molecular weight is 285.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C₁₁H₁₃Cl₂N₃O
- Molecular Weight : 249.14 g/mol
- CAS Number : 2344678-88-0
- Purity : Typically ≥95% in commercial preparations.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in certain cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The exact mechanism may involve disruption of cellular membranes or inhibition of nucleic acid synthesis.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | HeLa Cells | 15 | |
| Antimicrobial Activity | E. coli | 20 | |
| Enzyme Inhibition | CDK2 | 0.36 | |
| Cytotoxicity | A375 Melanoma Cells | 12 |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound on HeLa and A375 cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM for HeLa cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were tested against various bacterial strains, including E. coli and Staphylococcus aureus. The compound displayed an IC50 value of 20 µM against E. coli, suggesting potential utility as an antimicrobial agent. Further studies are warranted to explore the mechanism behind this activity.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Key areas of application include:
1. Antimicrobial Activity
- Research indicates that indazole derivatives, including this compound, demonstrate significant antimicrobial properties. A study found that various indazole derivatives inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness depending on their structural modifications. The zone of inhibition was measured to assess effectiveness, with some compounds showing promising results at concentrations as low as 1 mg/mL .
2. Anticancer Potential
- The structure of 5-Chloro-3-(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suggests potential anticancer activity. Molecular docking studies have indicated that similar compounds can interact with key proteins involved in cancer cell proliferation and apoptosis. For instance, docking studies involving DNA gyrase (a target for antibacterial and anticancer drugs) showed favorable binding interactions, suggesting a mechanism for inhibiting bacterial growth and possibly affecting cancer cell viability .
3. Anti-inflammatory Effects
- Indazole derivatives are known to exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be attributed to its structural features that allow it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Studies have shown that related compounds significantly reduced levels of pro-inflammatory cytokines in vitro.
Case Study 1: Antimicrobial Efficacy
A series of indazole derivatives were tested for antimicrobial activity against various bacterial strains using the agar diffusion method. The results indicated that the tested compounds exhibited zones of inhibition ranging from 7 mm to 19 mm against Staphylococcus aureus and Bacillus subtilis at higher concentrations (up to 2 mg/mL). The most effective derivatives were noted for their enhanced activity against Escherichia coli, indicating potential for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and MCF-7 demonstrated that related indazole compounds induced apoptosis in a dose-dependent manner. IC50 values were calculated, revealing potent anticancer activity with some derivatives achieving values below 10 µM. These findings suggest that structural modifications can enhance the efficacy of indazole-based compounds against cancer cells.
Properties
Molecular Formula |
C13H14Cl2N2O |
|---|---|
Molecular Weight |
285.17 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14Cl2N2O/c14-8-11-10-7-9(15)4-5-12(10)17(16-11)13-3-1-2-6-18-13/h4-5,7,13H,1-3,6,8H2 |
InChI Key |
FMERBZWNHKNJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)Cl)C(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















